molecular formula C10H11FO2 B3269186 Methyl 2-(4-fluorophenyl)propanoate CAS No. 50415-71-9

Methyl 2-(4-fluorophenyl)propanoate

Cat. No. B3269186
CAS RN: 50415-71-9
M. Wt: 182.19 g/mol
InChI Key: HRSNKYJSOMIHNH-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)propanoate , also known as Methyl 2-(4-fluorophenoxy)propanoate , is an organic compound with the molecular formula C10H11FO3 . It belongs to the class of esters and is commonly used in synthetic chemistry and pharmaceutical research. The compound exhibits a solid form and has the following structural formula: O=C(OC)C©OC(C=C1)=CC=C1F .


Synthesis Analysis

The synthesis of Methyl 2-(4-fluorophenyl)propanoate involves the reaction between 4-fluorophenol and methyl propanoate . The esterification process leads to the formation of the desired compound. Researchers have explored various synthetic routes, optimizing reaction conditions and yields .


Molecular Structure Analysis

The molecular structure of Methyl 2-(4-fluorophenyl)propanoate consists of a central propanoate group (CH3CH2COO-) attached to a phenyl ring substituted with a fluorine atom. The ester linkage connects the propanoate group to the phenyl moiety. The compound’s three-dimensional arrangement influences its chemical properties and reactivity .


Chemical Reactions Analysis

Methyl 2-(4-fluorophenyl)propanoate can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and coupling reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of diverse derivatives .


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal laboratory conditions .

Scientific Research Applications

Synthesis and Chemical Applications

  • Green Synthesis and Antioxidant Potential : Methyl 2-(2-fluorobiphenyl-4-yl)propanoate, a closely related compound, is synthesized under microwave irradiation and used to produce a series of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides with significant antioxidant potential. This suggests potential pharmaceutical applications, especially for derivatives with 2-hydroxy substituents (Zaheer et al., 2015).

  • Synthesis of Genotoxic Impurity in Escitalopram Oxalate : The compound 5-cyano-2-((4-fluorophenyl) (hydroxyl) benzyl 4-methyl benzene sulfonate, related to Methyl 2-(4-fluorophenyl)propanoate, has been synthesized and quantified in Escitalopram Oxalate, indicating its relevance in the development of pharmaceutical products (Katta et al., 2017).

Safety And Hazards

  • Health Risks : Avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for detailed information .

Future Directions

Research on Methyl 2-(4-fluorophenyl)propanoate continues to explore its applications in drug discovery, material science, and organic synthesis. Future investigations may focus on its reactivity with specific functional groups, potential biological activities, and optimization of synthetic routes .

properties

IUPAC Name

methyl 2-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSNKYJSOMIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281726
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-fluorophenyl)propanoate

CAS RN

50415-71-9
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50415-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound of Example 14A (23.2 g, 0.138 mol) in dry tetrahydrofuran (30 mL) was added dropwise over 30 min to a −78° C. solution of lithium hexamethyldisilazide (prepared from hexamethyldisilazane (35 mL, 0.165 mol) and n-butyllithium in hexane (2.5 M, 58 mL, 0.145 mol)) in dry tetrahydrofuran (100 mL). The solution was stirred at −78° C. for 1 h, and then a large excess of methyl iodide was added. The solution was stirred at −78° C. for 30 min and was then warmed to ambient temperature for 18 h. The solution was quenched by addition of saturated ammonium chloride solution and diluted with water. The mixture was concentrated in vacuo to remove tetrahydrofuran and then extracted with ethyl acetate. The organic layer was extracted with water (2×) and saturated NaCl solution, followed by drying (Na2SO4) and concentration in vacuo. The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg) to afford the title compound (21.9 g, 87%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.49 (d, J=7.35 Hz, 3 H) 3.70 (m, 4 H) 7.01 (m, 2 H) 7.27 (m, 2 H).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of diisopropylamine (13.0 g) in tetrahydrofurane (160 mL) was added a solution of n-butyllithium in hexane (51.4 mL; c=2.5 M) at −78° C. The solution was stirred at 0° C. for 15 minutes. The solution was cooled to −78° C. and a solution of methyl (4-fluorophenyl)acetate (18.0 g), dissolved in tetrahydrofurane (40 mL) was added. The solution was stirred at −78° C. for 30 minutes. Methyl iodide (10.0 mL) was added at −78° C., and the solution was allowed to warm up to 0° C. within 1 h. Water was added and the reaction mixture was extracted with ethyl acetate. The organic phase was dried (sodium sulfate) and the solvent was removed in vacuum. Silicagel chromatography gave 18.9 g of the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
51.4 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of the compound of Example 14A (23.2 g, 0.138 mol) in dry tetrahydrofuran (30 mL) was added dropwise over 30 min to a −78° C. solution of lithium hexamethyldisilazide (prepared from hexamethyldisilazane (35 mL, 0.165 mol) and n-butyllithium in hexane (2.5 M, 58 mL, 0.145 mol)) in dry tetrahydrofuran (100 mL). The solution was stirred at −78° C. for 1 h, and then a large excess of methyl iodide was added. The solution was stirred at −78° C. for 30 min and was then warmed to ambient temperature for 18 h. The solution was quenched by addition of saturated ammonium chloride solution and diluted with water. The mixture was concentrated in vacuo to remove tetrahydrofuran and then extracted with ethyl acetate. The organic layer was extracted with water (2×) and saturated NaCl solution, followed by drying (Na2SO4) and concentration in vacuo. The residue was distilled under reduced pressure (70-75° C./0.5 mm Hg) to afford the title compound (21.9 g, 87%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 1.49 (d, J=7.35 Hz, 3 H) 3.70 (m, 4 H) 7.01 (m, 2 H) 7.27 (m, 2 H).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Methyl 2-(4-fluorophenyl)propanoate

Citations

For This Compound
8
Citations
D Kato, S Mitsuda, H Ohta - The Journal of organic chemistry, 2003 - ACS Publications
A new enzymatic method for the preparation of optically active α-substituted carboxylic acids is reported. This technique is called deracemization reaction, which provides us with a route …
Number of citations: 91 pubs.acs.org
H Togo, S Abe, G Nogami, M Yokoyama - Bulletin of the Chemical …, 1999 - journal.csj.jp
Poly[4-(diacetoxyiodo)styrene] is sufficiently reactive for the iodination of aromatics, the oxidative 1,2-aryl migration of alkyl aryl ketones, the α-hydroxylation of ketones, and the …
Number of citations: 71 www.journal.csj.jp
R Gui - 2017 - digitalcommons.unl.edu
Carboxylic acids are abundant in nature, bench stable, cheap, and readily available and thus are ideal feedstocks for organic synthesis. Direct decarboxylation has been widely studied …
Number of citations: 4 digitalcommons.unl.edu
X Ji, C Shen, X Tian, K Dong - Organic Letters, 2021 - ACS Publications
A palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids with CO and alcohol was developed, preparing a variety of chiral α-substituted succinates in moderate yields …
Number of citations: 5 pubs.acs.org
VK Schulze, U Klar, D Kosemund… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arresting the cell cycle in tumor cells, cells are driven into mitosis …
Number of citations: 27 pubs.acs.org
A Moroda, H Togo - Tetrahedron, 2006 - Elsevier
Biphenyl- and terphenyl-based recyclable trivalent iodine reagents, such as 4-bromo-4′-(diacetoxyiodo)biphenyl, 4,4′-bis(diacetoxyiodo)biphenyl, 1,4-bis[4-(diacetoxyiodo)phenyl]…
Number of citations: 57 www.sciencedirect.com
VK Schulze, U Klar, D Kosemund, AM Wengner… - reninsignaling.com
Inhibition of monopolar spindle 1 (MPS1) kinase represents a novel approach to cancer treatment: instead of arrest-ing the cell cycle in tumor cells, cells are driven into mitosis irre-…
Number of citations: 0 reninsignaling.com
Y Tamura, T Yakura, Y Shirouchi… - Chemical and …, 1985 - jstage.jst.go.jp
Oxidative 1, 2-aryl migration of alky aryl ketones (2, 5, and 8) to 2-arylalkanoates (3, 6, and 9) was effected by using diacetoxyphenyliodine (1). The migration was successfully applied …
Number of citations: 44 www.jstage.jst.go.jp

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